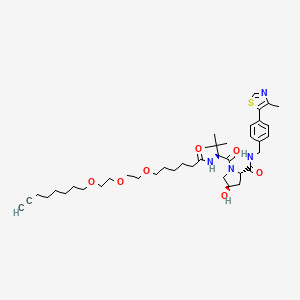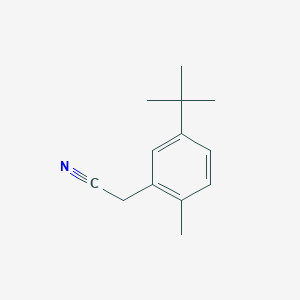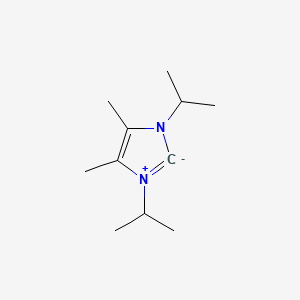
N-((Benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-3-carboxypropyl)thio)homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-3-carboxypropyl)thio)homocysteine is a complex organic compound that features prominently in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as benzyloxycarbonyl, carboxypropyl, and thiohomocysteine moieties. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((Benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)carbonyl)amino)-3-carboxypropyl)thio)homocysteine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the protection of amino groups using benzyloxycarbonyl chloride, followed by the introduction of the thiohomocysteine moiety through a series of coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using automated synthesis equipment to ensure consistency and efficiency. The process would involve similar steps as the laboratory synthesis but optimized for larger volumes. This includes precise control of reaction temperatures, solvent recycling, and the use of high-purity reagents to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: N-((Benzyloxy)carbonyl)-S-(((S)-3-(((benzyloxy)
Properties
Molecular Formula |
C24H28N2O8S2 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S)-4-[[3-carboxy-3-(phenylmethoxycarbonylamino)propyl]disulfanyl]-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C24H28N2O8S2/c27-21(28)19(25-23(31)33-15-17-7-3-1-4-8-17)11-13-35-36-14-12-20(22(29)30)26-24(32)34-16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30)/t19-,20?/m0/s1 |
InChI Key |
XSFWOIRYBLESFW-XJDOXCRVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCSSCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCSSCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Amino-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12833464.png)
![1,3-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B12833471.png)

